molecular formula C13H15ClSi B13699763 (4-Chloro-2-naphthyl)trimethylsilane

(4-Chloro-2-naphthyl)trimethylsilane

Cat. No.: B13699763
M. Wt: 234.79 g/mol
InChI Key: YOWIVGLUYJQJSX-UHFFFAOYSA-N
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Description

(4-Chloro-2-naphthyl)trimethylsilane is an organosilicon compound with the molecular formula C13H15ClSi. This compound is characterized by the presence of a naphthalene ring substituted with a chlorine atom at the 4-position and a trimethylsilyl group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the field of organosilicon chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-naphthyl)trimethylsilane typically involves the reaction of 4-chloro-2-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Chloro-2-naphthol+Trimethylsilyl chlorideBaseThis compound+HCl\text{4-Chloro-2-naphthol} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 4-Chloro-2-naphthol+Trimethylsilyl chlorideBase​this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-naphthyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding naphthylsilane.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of (4-substituted-2-naphthyl)trimethylsilane derivatives.

    Oxidation: Formation of 4-chloro-2-naphthoquinone or other oxidized products.

    Reduction: Formation of (4-chloro-2-naphthyl)silane.

Scientific Research Applications

(4-Chloro-2-naphthyl)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-naphthyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the presence of the chlorine atom can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A widely used silylating agent in organic synthesis.

    (4-Bromo-2-naphthyl)trimethylsilane: Similar structure but with a bromine atom instead of chlorine.

    (4-Methyl-2-naphthyl)trimethylsilane: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(4-Chloro-2-naphthyl)trimethylsilane is unique due to the presence of both the chlorine atom and the trimethylsilyl group, which confer distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H15ClSi

Molecular Weight

234.79 g/mol

IUPAC Name

(4-chloronaphthalen-2-yl)-trimethylsilane

InChI

InChI=1S/C13H15ClSi/c1-15(2,3)11-8-10-6-4-5-7-12(10)13(14)9-11/h4-9H,1-3H3

InChI Key

YOWIVGLUYJQJSX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1)Cl

Origin of Product

United States

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